synthesis of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
synthesis of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
An In-Depth Technical Guide to the Synthesis of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Authored by a Senior Application Scientist
Foreword: The Significance of Spirohydantoins in Modern Drug Discovery
Spirohydantoins, a unique class of heterocyclic compounds, have garnered considerable attention within the pharmaceutical and medicinal chemistry landscapes. Their rigid, three-dimensional spirocyclic framework, which incorporates the pharmacologically significant hydantoin moiety, makes them attractive scaffolds for the development of novel therapeutic agents. The hydantoin ring system is a well-established privileged structure in drug design, with prominent examples including the anti-epileptic drug Phenytoin. By introducing a spirocyclic center, these molecules can explore chemical space in a manner distinct from their more planar counterparts, often leading to enhanced target specificity and improved pharmacokinetic profiles. This guide provides a comprehensive, in-depth exploration of the synthesis of a specific analogue, 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, intended for researchers, scientists, and professionals in drug development.
Primary Synthetic Strategy: The Bucherer-Bergs Multicomponent Reaction
The most direct and widely employed method for the synthesis of 5,5-disubstituted hydantoins, including spirocyclic derivatives, is the Bucherer-Bergs reaction.[1][2][3][4] This one-pot, multicomponent reaction offers an efficient pathway by combining a ketone, a cyanide source (typically an alkali metal cyanide), and ammonium carbonate.[3][5] The starting material for the is 2,6-dimethylcyclohexanone.
Underlying Mechanism of the Bucherer-Bergs Reaction
The elegance of the Bucherer-Bergs reaction lies in its convergence of several sequential chemical transformations within a single reaction vessel. A thorough understanding of its mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through the following key steps:
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Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone (2,6-dimethylcyclohexanone), forming a cyanohydrin intermediate.
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Aminonitrile Formation: Ammonia, generated from the thermal decomposition of ammonium carbonate, reacts with the cyanohydrin. This results in the substitution of the hydroxyl group with an amino group, yielding an α-aminonitrile via an SN2 mechanism.[1][4]
-
Carbamic Acid Formation: The amino group of the α-aminonitrile then acts as a nucleophile, attacking carbon dioxide (also a product of ammonium carbonate decomposition) to form a cyano-carbamic acid.[2][6]
-
Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization, leading to the formation of a 5-imino-oxazolidin-2-one intermediate.[1][2]
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Rearrangement to Hydantoin: The 5-imino-oxazolidin-2-one intermediate subsequently rearranges, via an isocyanate intermediate, to furnish the final, stable 5,5-disubstituted hydantoin product.[1][2]
Caption: A simplified representation of the Bucherer-Bergs reaction mechanism.
Stereochemical Considerations
The starting material, 2,6-dimethylcyclohexanone, exists as a mixture of cis and trans isomers. The Bucherer-Bergs reaction is generally not stereospecific, and thus, the resulting 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione will be a mixture of diastereomers. The separation of these diastereomers would typically require chromatographic techniques.
Experimental Protocol: Synthesis of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
This protocol is a generalized procedure adapted from standard Bucherer-Bergs syntheses of spirohydantoins from cyclic ketones.[5][6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2,6-Dimethylcyclohexanone | 126.20 | (To be determined) | 1.0 |
| Potassium Cyanide (KCN) | 65.12 | (To be determined) | 2.0 |
| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | (To be determined) | 5.0-6.0 |
| Ethanol (95%) | - | (To be determined) | - |
| Water | - | (To be determined) | - |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
| Round-bottom flask | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Heating mantle | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Buchner funnel and filter flask | - | 1 | - |
Safety Precautions
EXTREME CAUTION IS ADVISED. Potassium cyanide is a highly toxic substance. All manipulations involving KCN must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A cyanide antidote kit should be readily accessible. The reaction also releases ammonia gas, which is corrosive and toxic.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dimethylcyclohexanone (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (5.0-6.0 eq.).
-
Solvent Addition: Add a 1:1 mixture of 95% ethanol and water to the flask, ensuring the solids are sufficiently submerged.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] Reaction times can vary, often requiring several hours to days for sterically hindered ketones.[5]
-
Work-up - Precipitation: Once the reaction is complete (as indicated by the consumption of the starting ketone), cool the reaction mixture to room temperature. In a fume hood, slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic. This will cause the spirohydantoin product to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1][6]
Caption: A flowchart of the experimental procedure for the synthesis.
Troubleshooting and Optimization
-
Low Yields: For less reactive or sterically hindered ketones like 2,6-dimethylcyclohexanone, yields may be low under standard conditions.[5] The Hoyer Modification , which involves heating the reaction mixture in a sealed vessel under a carbon dioxide atmosphere at elevated pressure, can significantly improve yields.[5][6]
-
Solubility Issues: If the starting ketone has poor solubility in aqueous ethanol, alternative solvents can be explored. Fused acetamide or propylene glycol have been used successfully in a sealed vessel at higher temperatures.[5][7]
-
Reaction Rate: The use of ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, potentially allowing for lower reaction temperatures and shorter reaction times.[5][6]
Physicochemical and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Monoisotopic Mass | 196.12119 Da[8] |
| XlogP | 1.4[8] |
Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Conclusion
The is most effectively achieved through the Bucherer-Bergs reaction, a robust and versatile method for creating spirohydantoins. While the reaction is straightforward in principle, careful consideration of reaction conditions, particularly for sterically hindered substrates, is crucial for achieving satisfactory yields. The inherent safety risks associated with the use of cyanide necessitate strict adherence to safety protocols. The insights and detailed protocol provided in this guide serve as a comprehensive resource for chemists and researchers venturing into the synthesis of this and related spirohydantoin scaffolds for applications in drug discovery and development.
References
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Bucherer–Bergs reaction - Wikipedia. (URL: [Link])
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Bucherer-Bergs Reaction - Organic Chemistry Portal. (URL: [Link])
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The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. (URL: [Link])
- Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (URL: Not available)
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Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry. (URL: [Link])
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Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction - ResearchGate. (URL: [Link])
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6,10-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione - PubChem. (URL: [Link])
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